molecular formula C10H15NO2 B3081032 3-(4-Amino-2-methylphenoxy)propan-1-ol CAS No. 1094544-74-7

3-(4-Amino-2-methylphenoxy)propan-1-ol

Cat. No.: B3081032
CAS No.: 1094544-74-7
M. Wt: 181.23 g/mol
InChI Key: XVMZPVUUYCCPIH-UHFFFAOYSA-N
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Description

3-(4-Amino-2-methylphenoxy)propan-1-ol is a phenolic ether derivative characterized by a propanol backbone substituted with a 4-amino-2-methylphenoxy group. This compound belongs to a class of β-adrenergic receptor ligands and shares structural similarities with pharmaceuticals targeting cardiovascular or respiratory systems . The amino and methyl substituents on the aromatic ring influence its electronic and steric properties, impacting its solubility, reactivity, and biological activity.

Properties

IUPAC Name

3-(4-amino-2-methylphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZPVUUYCCPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-methylphenoxy)propan-1-ol typically involves the reaction of 4-amino-2-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by nucleophilic attack from the amino group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-methylphenoxy)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Amino-2-methylphenoxy)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-methylphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The target compound’s amino and hydroxyl groups enhance water solubility compared to analogs with hydrophobic substituents (e.g., benzyloxy in YOK-1204).
  • Synthetic Accessibility: YOK-1204’s low yield (24%) reflects challenges in introducing bulky groups , whereas simpler substituents (e.g., methyl or amino) may improve synthetic efficiency.
  • Pharmacological Relevance : Compounds like 163685-37-8 are regulated impurities in beta-blockers, emphasizing the importance of substituent purity in drug development .

Pharmacological and Regulatory Profiles

  • YOK-1204 : Acts as a chiral intermediate in cardiovascular drug synthesis; stereochemistry critical for receptor selectivity .
  • 933468-54-3 : Classified as a process-related impurity; ethenyl group may pose stability risks under oxidative conditions .
  • 163685-37-8 : Monitored in European Pharmacopoeia (EP) as an impurity; methoxyethyl group reduces CNS penetration compared to lipophilic analogs .

Physicochemical Properties

Property This compound YOK-1204 933468-54-3 163685-37-8
Molecular Weight (g/mol) ~197.2 ~469.5 ~279.4 ~383.5
logP (Predicted) 1.2 3.8 2.1 1.5
Water Solubility (mg/mL) High (>10) Low (<1) Moderate (~5) High (>10)
Regulatory Status Not listed Research use EP impurity EP impurity

Notes:

  • The target compound’s lower logP and higher solubility suggest advantages in formulation compared to YOK-1204 or 933468-54-3.
  • Regulatory scrutiny of analogs like 163685-37-8 underscores the need for stringent impurity control in APIs .

Biological Activity

3-(4-Amino-2-methylphenoxy)propan-1-ol, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H15NO2. The compound features an amino group that can form hydrogen bonds with biological molecules and a phenoxy group that participates in hydrophobic interactions, influencing the activity of various proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group facilitates interactions with biological macromolecules, potentially modulating their function.
  • Hydrophobic Interactions : The phenoxy group allows the compound to engage with hydrophobic regions of proteins, affecting their conformation and activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antinociceptive Effects : Preliminary studies suggest that derivatives of similar compounds have shown analgesic properties in animal models. For instance, related phenoxyalkyl derivatives have demonstrated effectiveness in pain models, indicating potential applications in pain management .
  • Anticonvulsant Activity : Some studies have highlighted the anticonvulsant potential of structurally related compounds, suggesting that this compound may also exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicPotential pain relief in animal models
AnticonvulsantPossible seizure control based on structural analogs
Enzyme ModulationInteraction with specific enzymes

Case Studies

  • Analgesic Properties :
    A study on phenoxyalkyl derivatives reported significant analgesic activity in mice when administered intraperitoneally. The effective dose (ED50) was noted at 30 mg/kg for pain relief in formalin tests .
  • Anticonvulsant Effects :
    Research involving similar compounds showed promising results in reducing seizure frequency in rodent models. The mechanism was attributed to modulation of neurotransmitter systems influenced by the phenoxy structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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